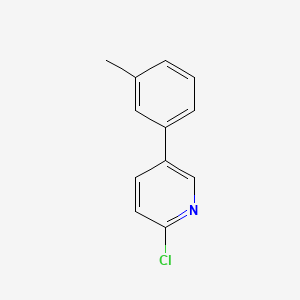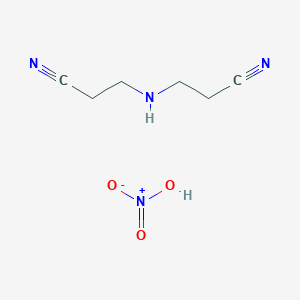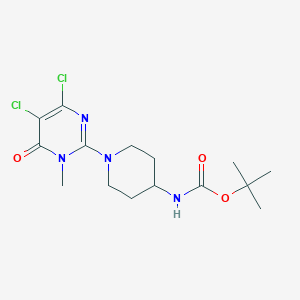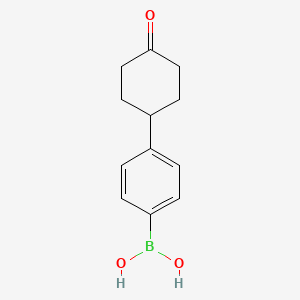![molecular formula C26H34N2O2 B13985175 2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol CAS No. 75393-98-5](/img/structure/B13985175.png)
2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol is a synthetic compound that features an imidazole ring, a methoxyphenyl group, and a ditert-butyl-phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazole derivative.
Introduction of the Ditert-butyl-phenol Moiety: The ditert-butyl-phenol group can be attached via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a phenol derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Imidazolines and related derivatives.
Substitution: Various substituted phenols and imidazole derivatives.
Applications De Recherche Scientifique
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Antioxidant Activity: The phenolic group can scavenge free radicals, reducing oxidative stress.
Signal Transduction: The compound may modulate signaling pathways by interacting with receptors and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole core.
Uniqueness
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol is unique due to its combination of an imidazole ring, methoxyphenyl group, and ditert-butyl-phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
75393-98-5 |
|---|---|
Formule moléculaire |
C26H34N2O2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C26H34N2O2/c1-24(2,3)21-15-19(16-22(23(21)29)25(4,5)6)26(7,28-14-13-27-17-28)18-9-11-20(30-8)12-10-18/h9-17,29H,1-8H3 |
Clé InChI |
YNYWQUWRGILPNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C2=CC=C(C=C2)OC)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)



